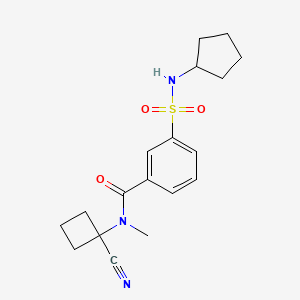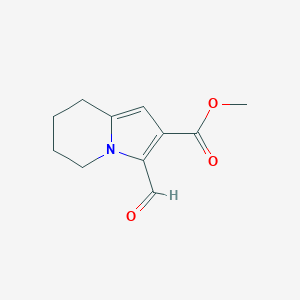
2-(2-Methylmorpholin-4-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-Methylmorpholin-4-yl)ethan-1-ol” is a chemical compound with the CAS Number: 14890-74-5 . It has a molecular weight of 145.2 . The IUPAC name for this compound is 2-(2-methyl-4-morpholinyl)ethanol . It is available in liquid form .
Molecular Structure Analysis
The InChI code for “2-(2-Methylmorpholin-4-yl)ethan-1-ol” is 1S/C7H15NO2/c1-7-6-8(2-4-9)3-5-10-7/h7,9H,2-6H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-(2-Methylmorpholin-4-yl)ethan-1-ol” is a liquid at room temperature . It has a molecular weight of 145.2 .Scientific Research Applications
Force Field Development for Alcohols and Polyalcohols
A new force field has been developed for alcohol and polyalcohol molecules, demonstrating the transferability of the proposed potential through the simulation of a wide variety of alcohol families. This research provides a foundation for accurately predicting the thermodynamic properties of alcohols, including 2-(2-Methylmorpholin-4-yl)ethan-1-ol, along the liquid/vapor saturation curve (Ferrando et al., 2009).
DNA Binding and Nuclease Activity
Studies on Cu(II) complexes of tridentate ligands have shown good DNA binding propensity and nuclease activity, highlighting the potential of these complexes in biochemistry and pharmacology. This research indicates the structural and functional versatility of compounds related to 2-(2-Methylmorpholin-4-yl)ethan-1-ol, suggesting their utility in designing molecules with specific interactions with biological targets (Kumar et al., 2012).
Synthesis of Novel Compounds for Antiviral Activity
In the context of COVID-19, novel 1,3,4-thiadiazole-1,2,3-triazole hybrids have been synthesized using a predecessor molecule related to 2-(2-Methylmorpholin-4-yl)ethan-1-ol. These compounds have shown good docking scores to COVID-19 main protease, indicating their potential as antiviral agents (Rashdan et al., 2021).
Catalysis and Organic Synthesis
Research on palladium-catalyzed synthesis techniques has explored oxidative cyclization and methoxycarbonylation of 4-yn-1-ols, revealing methods for efficiently synthesizing complex organic structures. This work underscores the role of catalysts in mediating reactions involving alcohol derivatives, offering insights into the synthesis of diverse organic compounds (Gabriele et al., 2000).
Safety and Hazards
The compound has several hazard statements: H302, H315, H318, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-(2-methylmorpholin-4-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7-6-8(2-4-9)3-5-10-7/h7,9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDKYIPATVFEOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylmorpholin-4-yl)ethan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2996307.png)
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl methyl terephthalate](/img/structure/B2996308.png)
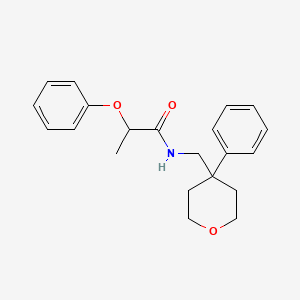
![5-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine-2-carboxylic acid](/img/structure/B2996312.png)

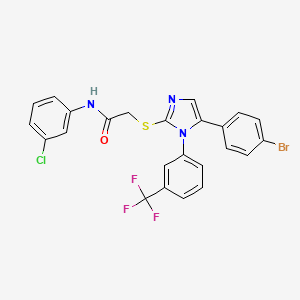
![3-[(3-Chloro-2-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B2996318.png)
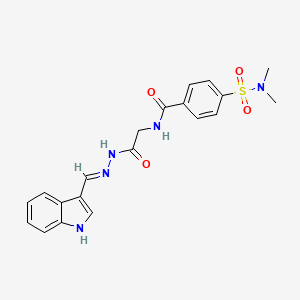

![methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(4-methylanilino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B2996323.png)
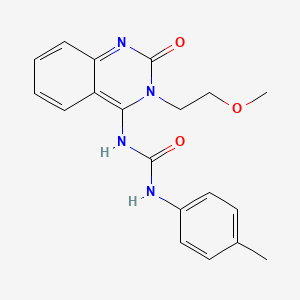
![2-[[3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2996325.png)
